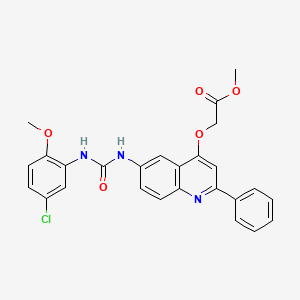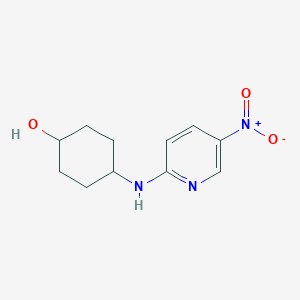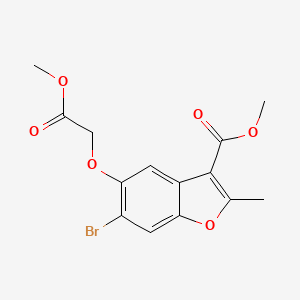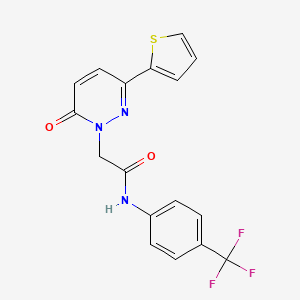![molecular formula C30H31N5O3 B2565427 N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 887224-39-7](/img/no-structure.png)
N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C30H31N5O3 and its molecular weight is 509.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Chemistry Applications
- A study by Huang, Nie, and Ding (2009) explored the synthesis of 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines via the Aza-Wittig reaction, showcasing the versatility of similar compounds in synthesizing novel heterocyclic structures that are of interest in various chemical research areas (Huang, Nie, & Ding, 2009).
Antioxidant and Anticancer Activity
- Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating significant antioxidant and anticancer activities. This suggests that compounds with related structures could have potential applications in developing new therapeutic agents (Tumosienė et al., 2020).
Antimicrobial Activities
- Bektaş et al. (2007) reported the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, indicating the potential use of similar compounds in antimicrobial drug development (Bektaş et al., 2007).
Tubulin Polymerization Inhibitors
- Driowya et al. (2016) developed triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, showcasing the therapeutic potential of such structures in cancer treatment (Driowya et al., 2016).
H1-antihistaminic Agents
- Alagarsamy et al. (2009) synthesized a series of triazoloquinazolinone derivatives, testing them as H1-antihistaminic agents and finding significant activity, highlighting the pharmaceutical application of these structures (Alagarsamy et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide involves the reaction of 4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline with 3-bromo-N-(4-ethoxyphenethyl)propanamide, followed by reduction of the resulting intermediate and subsequent acylation to obtain the final product.", "Starting Materials": [ "4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline", "3-bromo-N-(4-ethoxyphenethyl)propanamide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: 4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline is reacted with 3-bromo-N-(4-ethoxyphenethyl)propanamide in chloroform in the presence of sodium hydroxide to obtain the intermediate.", "Step 2: The intermediate is reduced using sodium borohydride in ethanol to obtain the corresponding amine.", "Step 3: The amine is acylated using acetic anhydride and pyridine to obtain the final product, N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide.", "Step 4: The final product is purified using column chromatography and characterized using spectroscopic techniques." ] } | |
CAS番号 |
887224-39-7 |
分子式 |
C30H31N5O3 |
分子量 |
509.61 |
IUPAC名 |
N-[2-(4-ethoxyphenyl)ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C30H31N5O3/c1-3-38-24-14-12-22(13-15-24)18-19-31-28(36)17-16-27-32-33-30-34(20-23-10-8-21(2)9-11-23)29(37)25-6-4-5-7-26(25)35(27)30/h4-15H,3,16-20H2,1-2H3,(H,31,36) |
SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)

![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)
![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)


![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)

![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)

![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2565364.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)
